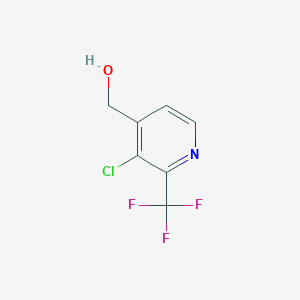

3-Chloro-2-(trifluoromethyl)pyridine-4-methanol

説明

Molecular Formula and SMILES Representation

The molecular formula of 3-Chloro-2-(trifluoromethyl)pyridine-4-methanol is C₇H₅ClF₃NO, representing a pyridine ring system with three distinct substituents positioned at specific locations. Based on structural analysis of closely related compounds, the molecular weight would be approximately 211.57 grams per mole. The compound features a six-membered aromatic heterocycle containing one nitrogen atom, with substitution at the 2-, 3-, and 4-positions.

The SMILES representation would be ClC1=CC(CO)=CC=N1C(F)(F)F, indicating the systematic arrangement of functional groups around the pyridine core. This notation captures the connectivity between the chlorine atom at position 3, the trifluoromethyl group at position 2, and the hydroxymethyl group at position 4. The presence of the electron-deficient pyridine nitrogen creates an asymmetric electronic environment that influences the overall molecular properties.

Comparison with the structurally similar 3-Bromo-2-(trifluoromethyl)pyridine-4-methanol (molecular formula C₇H₅BrF₃NO) reveals the impact of halogen substitution, where the bromine analogue has a molecular weight of 256.02 grams per mole. The substitution of chlorine for bromine would result in a molecular weight difference of approximately 44.45 grams per mole, while maintaining the same fundamental connectivity pattern.

| Property | This compound | 3-Bromo analogue |

|---|---|---|

| Molecular Formula | C₇H₅ClF₃NO | C₇H₅BrF₃NO |

| Molecular Weight | ~211.57 g/mol | 256.02 g/mol |

| Halogen at Position 3 | Chlorine | Bromine |

| Electronic Properties | Less polarizable | More polarizable |

Structural Isomerism and Functional Group Arrangement

The structural framework of this compound exhibits significant regioisomeric complexity due to the multiple substitution patterns possible on the pyridine ring. Analysis of related trifluoromethylpyridine derivatives demonstrates that positional isomerism dramatically affects both chemical reactivity and physical properties. The specific 2,3,4-substitution pattern represents one of several possible arrangements of these functional groups.

Comparison with positional isomers reveals distinct structural characteristics. The 6-Chloro-2-(trifluoromethyl)pyridine-3-methanol isomer, with molecular formula C₇H₅ClF₃NO and molecular weight 211.57 grams per mole, demonstrates how repositioning the chlorine from position 3 to position 6 and the methanol from position 4 to position 3 creates a fundamentally different molecule. Similarly, the (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol isomer shows how moving the trifluoromethyl group from position 2 to position 5 and the methanol group to position 2 affects the overall structural arrangement.

The functional group arrangement in this compound creates a unique electronic environment. The trifluoromethyl group at position 2 acts as a strong electron-withdrawing group, while the chlorine at position 3 provides additional electron withdrawal through both inductive and resonance effects. The hydroxymethyl group at position 4 represents the primary site for hydrogen bonding and nucleophilic interactions.

Crystallographic Studies and Molecular Geometry

While specific crystallographic data for this compound is not available in the current literature, insights can be derived from related pyridine derivatives with similar substitution patterns. Crystallographic studies of trifluoromethyl-substituted pyridine compounds reveal important geometric parameters that likely apply to this compound.

The pyridine ring typically maintains planarity with bond angles close to 120 degrees around the aromatic system. The trifluoromethyl group at position 2 would be expected to exhibit a tetrahedral geometry around the carbon center, with Carbon-Fluorine bond lengths of approximately 1.33 Angstroms. The chlorine substituent at position 3 would form a Carbon-Chlorine bond with a typical length of about 1.74 Angstroms.

Studies of related compounds suggest that the hydroxymethyl group at position 4 would extend perpendicular to the pyridine plane, with the hydroxyl group capable of adopting multiple conformations depending on intermolecular hydrogen bonding interactions. Research on pyridine-3,4-diol derivatives has shown that hydrogen bonding significantly influences solid-state packing arrangements, with the potential for both intramolecular and intermolecular hydrogen bonds.

The molecular geometry is further influenced by the electron-withdrawing nature of both the trifluoromethyl and chlorine substituents, which would be expected to contract the electron density around the pyridine nitrogen and affect the basicity of the heterocycle. Computational studies on similar systems suggest that the combination of these substituents creates a significantly electron-deficient aromatic system.

Electronic and Steric Effects of Substituents

The electronic structure of this compound is dominated by the strong electron-withdrawing effects of the trifluoromethyl and chlorine substituents. The trifluoromethyl group at position 2 exerts its influence through both inductive and field effects, significantly reducing electron density throughout the pyridine ring system. This electron withdrawal is particularly pronounced due to the high electronegativity of fluorine atoms and their proximity to the aromatic system.

The chlorine atom at position 3 contributes additional electron withdrawal, though with different mechanistic characteristics compared to the trifluoromethyl group. While chlorine is less electronegative than fluorine, its position adjacent to the trifluoromethyl group creates a cumulative electron-withdrawing effect that substantially impacts the electronic properties of the molecule. Studies of related chlorotrifluoromethylpyridines demonstrate that this combination of substituents can reduce the basicity of the pyridine nitrogen by several orders of magnitude.

Analysis of frontier molecular orbital energies in related compounds suggests that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap would be significantly increased compared to unsubstituted pyridine. Research on 3-Chloro-2,6-difluoropyridin-4-amine using density functional theory calculations found a HOMO-LUMO gap of 6.0214 electron volts in the gas phase, indicating high stability and low reactivity. Similar electronic effects would be expected for this compound.

The hydroxymethyl group at position 4 provides a contrasting electronic influence, acting as an electron-donating group through resonance effects involving the oxygen lone pairs. However, this donation is significantly attenuated by the strong electron-withdrawing effects of the adjacent substituents. The overall electronic character of the molecule remains strongly electron-deficient, which influences both chemical reactivity and physical properties.

Steric effects are primarily manifested through the bulky trifluoromethyl group, which creates significant steric hindrance around position 2 of the pyridine ring. This steric bulk affects both intermolecular interactions and the accessibility of the pyridine nitrogen for coordination or protonation reactions. The combination of electronic and steric effects makes this compound particularly interesting for applications requiring reduced basicity and specific spatial arrangements.

| Electronic Effect | Magnitude | Impact on Properties |

|---|---|---|

| Trifluoromethyl Inductive Effect | Strong (-I) | Reduced basicity, increased electrophilicity |

| Chlorine Inductive Effect | Moderate (-I) | Additional electron withdrawal |

| Hydroxymethyl Resonance | Weak (+R) | Partially counteracts electron withdrawal |

| Combined Effect | Net Strong (-I) | Significantly altered reactivity profile |

特性

IUPAC Name |

[3-chloro-2-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJRTKILXYFCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (Key Intermediate)

A foundational intermediate is 2-chloro-3-trifluoromethylpyridine, which can be prepared by reductive dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine in the presence of a catalyst and acid-binding agent in an aliphatic alcohol solvent such as methanol. The process involves:

- Sequential addition of 2,3,6-trichloro-5-trifluoromethylpyridine, acid-binding agent, and palladium catalyst (0.01-0.5% by weight).

- Reaction under hydrogen atmosphere at 0.1-2.0 MPa pressure.

- Temperature control between -10 °C to 65 °C.

- Reaction time of 4 to 24 hours.

- Post-reaction purification by filtration, vacuum rectification at 100 °C under reduced pressure (-0.080 MPa).

This method yields a product with purity >98%, selectivity of 95%, and raw material conversion >95%, suitable for industrial scale production.

| Parameter | Value Range |

|---|---|

| Catalyst loading | 0.01-0.5% (Pd on activated carbon) |

| Solvent | Methanol, ethanol, propanol, isopropanol |

| Temperature | -10 °C to 65 °C |

| Hydrogen pressure | 0.1 - 2.0 MPa |

| Reaction time | 4 - 24 hours |

| Purification temperature | 100 °C (vacuum rectification) |

| Product purity | >98% |

| Selectivity | 95% |

The introduction of the hydroxymethyl group at the 4-position of the pyridine ring can be achieved by formylation followed by reduction or direct hydroxymethylation methods. One reported approach synthesizes 2-(trifluoromethyl)pyridine-3-formaldehyde derivatives via:

- Aldimine condensation of methacrylaldehyde with ammonium hydroxide.

- Cyclization and hydrolysis to form 2-(trifluoromethyl)pyridine-3-formaldehyde.

- Subsequent reduction or functional group transformation to yield the 4-methanol derivative.

This method uses relatively inexpensive raw materials such as methacrylaldehyde, ammonium hydroxide, and trifluoroacetone derivatives, proceeding under moderate temperatures (30-80 °C) and reaction times (2-5 hours for condensation, 12 hours for cyclization). The overall yield for the intermediate trifluoromethyl pyridine aldehyde is approximately 62.2%.

Alternative Synthetic Routes

Other synthetic procedures involve:

Reaction of pyridine derivatives with trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid) under basic conditions using strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as DMSO or THF. This approach facilitates trifluoromethyl group introduction prior to further functionalization.

Use of continuous flow reactors for industrial production to optimize mixing, heat transfer, and reaction efficiency, combined with catalysts and purification techniques like chromatography and crystallization to achieve high purity and yield.

The reductive dechlorination method for preparing 2-chloro-3-trifluoromethylpyridine is advantageous due to its high selectivity and purity, making it suitable for scale-up. The use of palladium catalysts on activated carbon and controlled hydrogen pressure and temperature conditions are critical for optimal conversion and minimal by-products.

The hydroxymethylation step via aldimine condensation and cyclization offers a practical route with good yield and uses accessible reagents, supporting industrial applicability.

The combination of these methods allows for the stepwise construction of 3-chloro-2-(trifluoromethyl)pyridine-4-methanol with control over functional group placement and purity.

化学反応の分析

Types of Reactions

3-Chloro-2-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium azide or thiourea are used under mild to moderate conditions.

Major Products Formed

Oxidation: 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid.

Reduction: 3-Chloro-2-(trifluoromethyl)pyridine.

Substitution: 3-Amino-2-(trifluoromethyl)pyridine-4-methanol.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it an important intermediate in the preparation of pharmaceuticals and agrochemicals. The introduction of the hydroxymethyl group enhances reactivity, facilitating further transformations such as oxidation and substitution reactions.

Reactions and Transformations

- Oxidation : The hydroxymethyl group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction : Under specific conditions, the compound can be reduced to remove halogen substituents.

- Substitution : The chloro group can be replaced with other nucleophiles, expanding its utility in synthetic pathways .

Biological Applications

Drug Discovery and Development

Research has indicated that 3-Chloro-2-(trifluoromethyl)pyridine-4-methanol exhibits potential bioactive properties, making it a candidate for drug development. Studies have explored its pharmacological effects, particularly in anti-inflammatory and anticancer activities. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and biological activity .

Case Studies

Recent investigations into trifluoromethylpyridine derivatives have shown promising results in treating various diseases. For example:

- A series of trifluoromethylpyridine amide derivatives were synthesized and evaluated for their antiviral and antibacterial properties, demonstrating significant efficacy against target pathogens .

- The compound's interaction with specific molecular targets has been studied to understand its mechanism of action better.

Industrial Applications

Agrochemicals

this compound is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its fluorinated structure is known to enhance the biological activity of pesticides, contributing to improved crop protection strategies. Between 2000 and 2017, numerous trifluoromethylpyridine-containing compounds were proposed for use as agricultural chemicals .

Material Science

In materials science, this compound is explored for its potential to modify the properties of polymers and other materials. Its unique chemical characteristics may lead to the development of advanced materials with tailored functionalities .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesis of pharmaceuticals |

| Biological Research | Investigated for anti-inflammatory and anticancer properties | Studies on trifluoromethylpyridine derivatives |

| Agrochemicals | Formulated into pesticides for enhanced efficacy | Development of new herbicides |

| Material Science | Potential use in modifying polymer properties | Research into advanced materials |

作用機序

The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

類似化合物との比較

Positional Isomers

The target compound has two positional isomers, differing in substituent arrangement on the pyridine ring:

| Compound Name | Molecular Formula | Substituent Positions (Cl, CF₃, OH) | Key Differences |

|---|---|---|---|

| 3-Chloro-2-(trifluoromethyl)pyridine-4-methanol | C₇H₅ClF₃NO | 3-Cl, 2-CF₃, 4-OH | Reference compound |

| 6-Chloro-2-(trifluoromethyl)pyridine-3-methanol | C₇H₅ClF₃NO | 6-Cl, 2-CF₃, 3-OH | Cl and OH positions swapped |

| [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | C₇H₅ClF₃NO | 6-Cl, 4-CF₃, 2-OH | All substituents repositioned |

Key Findings :

- Solubility: The hydroxymethyl group’s position (e.g., 2-OH vs. 4-OH) affects hydrogen-bonding capacity and polarity. For instance, [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 1421961-60-5) is reported as a liquid at room temperature, suggesting lower melting points compared to solid isomers .

- Reactivity: The Cl and CF₃ groups’ positions influence electronic effects.

Functional Group Variants

Replacing the hydroxymethyl group with other functional groups alters chemical behavior:

Key Findings :

- Thiol vs. Alcohol : The thiol derivative (C₆H₃ClF₃NS) exhibits higher nucleophilicity and susceptibility to oxidation compared to the hydroxymethyl analog .

- Simplified Structure : The absence of the hydroxymethyl group in 3-chloro-2-(trifluoromethyl)pyridine (C₆H₃ClF₃N) reduces polarity, making it more volatile but less suitable for hydrogen-bond-driven applications .

Complex Derivatives with Extended Moieties

Compounds with additional aromatic or heterocyclic groups demonstrate divergent applications:

Key Findings :

- Thermal Stability : Compounds with multiple CF₃ groups (e.g., 7f) exhibit higher melting points (73.3–75.1°C) compared to simpler analogs, likely due to increased molecular symmetry and van der Waals interactions .

Research Implications

- Drug Design : The hydroxymethyl group in the target compound offers a site for esterification or etherification, enabling prodrug development .

- Synthetic Challenges : Positional isomers require precise regioselective synthesis, as seen in ’s multi-step protocols involving POCl₃ and chromatography .

- Environmental Impact : The persistence of CF₃ groups necessitates studies on biodegradation, particularly for agrochemical derivatives .

生物活性

3-Chloro-2-(trifluoromethyl)pyridine-4-methanol (CAS No. 1227596-02-2) is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and antiviral properties. The trifluoromethyl group is known for enhancing the pharmacological profile of compounds by improving their metabolic stability and bioavailability. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group followed by chlorination at the appropriate position on the pyridine ring. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to maximize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. A study highlighted that derivatives with electron-withdrawing groups, such as trifluoromethyl, showed significant activity against various pathogens, including Chlamydia and Neisseria meningitidis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chlamydia trachomatis | 5.2 μg/mL |

| Neisseria meningitidis | 64 μg/mL |

| Haemophilus influenzae | 32 μg/mL |

These findings suggest that this compound may serve as a promising scaffold for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial protein synthesis and cell wall integrity. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into bacterial membranes .

Case Studies

- Antichlamydial Activity : In a study focused on antichlamydial agents, it was found that derivatives with the trifluoromethyl group showed a dose-dependent inhibition of chlamydial inclusions in infected cells. The compound demonstrated significant reduction in chlamydial progeny without causing toxicity to host cells .

- Broad-Spectrum Antibacterial Properties : Another investigation assessed various derivatives of pyridine compounds, concluding that those with trifluoromethyl substitutions exhibited broader antibacterial spectra compared to their unsubstituted counterparts. This highlights the role of substituents in modulating biological activity .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, exhibiting low toxicity in human cell lines at effective concentrations . Further studies are necessary to fully elucidate its safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chloro-2-(trifluoromethyl)pyridine-4-methanol, and how can they be experimentally determined?

- Answer : Critical properties include logP (1.59), boiling point (212.6°C at 760 mmHg), density (1.362 g/cm³), and polar surface area (33.1 Ų). Experimental methods:

- LogP : Reverse-phase HPLC or shake-flask method.

- Boiling point : Dynamic distillation under controlled pressure.

- Density : Pycnometry or gas displacement.

- Spectroscopy : H/C NMR and FT-IR to confirm structure (e.g., –OH stretch at ~3300 cm⁻¹ for the methanol group) .

Q. What synthetic strategies are recommended for preparing this compound?

- Answer : A plausible route involves:

Chlorination : Introduce Cl at position 3 via electrophilic substitution (e.g., using Cl₂/FeCl₃).

Trifluoromethylation : Use Ruppert–Prakash reagent (TMSCF₃) or Cu-mediated coupling.

Methanol functionalization : Reduce a 4-carboxylic acid or aldehyde precursor (e.g., NaBH₄ for aldehyde reduction).

- Key reference : Analogous pyridine derivatives are synthesized via multi-step halogenation and functional group interconversion .

Q. How should researchers handle and store this compound safely?

- Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Storage : In a dry, cool environment (<25°C) under inert gas (N₂/Ar) to prevent oxidation.

- Disposal : Follow local regulations for halogenated waste. Safety protocols from related compounds emphasize avoiding inhalation and using fume hoods .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Answer :

- Method : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute Fukui indices for electrophilic/nucleophilic sites.

- Insight : The Cl atom at position 3 may act as a leaving group in SNAr reactions, while the CF₃ group enhances electron-withdrawing effects, stabilizing intermediates. Becke’s exchange-correlation functional ( ) and Lee-Yang-Parr correlation ( ) improve accuracy for thermochemical data .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Answer :

- Contradiction : Discrepancies in F NMR shifts due to solvent effects.

- Resolution : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (CFCl₃). Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration .

Q. How does the trifluoromethyl group influence the compound’s biological activity in medicinal chemistry applications?

- Answer :

- Mechanism : The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability.

- Testing : Screen against kinase targets (e.g., EGFR) using IC₅₀ assays. Compare with non-CF₃ analogs to isolate electronic effects. Structural analogs in show agrochemical and drug design potential .

Methodological Notes

- Computational Studies : For regioselectivity analysis, combine DFT with NBO (Natural Bond Orbital) analysis to assess charge distribution.

- Experimental Validation : Always cross-check computational predictions with kinetic studies (e.g., monitoring reaction progress via HPLC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。